![molecular formula C27H20N4O5 B2784157 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1223952-08-6](/img/no-structure.png)

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

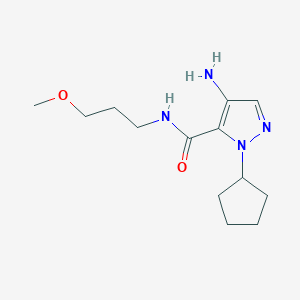

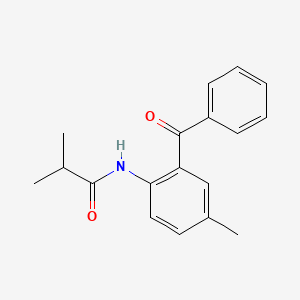

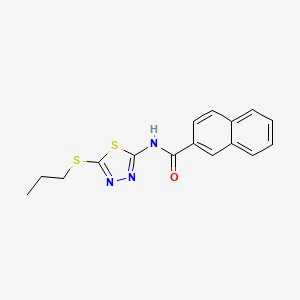

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide” has a molecular formula of C27H20N4O5 . The average mass of the compound is 480.471 Da and the mono-isotopic mass is 480.143372 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and a phenoxyphenyl group . For a detailed structural analysis, it would be best to refer to a molecular modeling software or a chemist.将来の方向性

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This suggests that there may be potential for future research and development involving the compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide”.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine, which is then coupled with N-(4-phenoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "hydrazine hydrate", "4-phenoxyphenol", "ethyl chloroacetate", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium azide", "copper sulfate", "sodium ascorbate", "acetic acid", "acetic acid anhydride", "triethylamine", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethyl sulfoxide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine:", "1. 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid is reacted with hydrazine hydrate to form 2-(1,3-benzodioxol-5-yl)hydrazine.", "2. 2-(1,3-benzodioxol-5-yl)hydrazine is reacted with ethyl chloroacetate to form 2-(1,3-benzodioxol-5-yl)-N-ethoxycarbonylhydrazine.", "3. 2-(1,3-benzodioxol-5-yl)-N-ethoxycarbonylhydrazine is reacted with sodium hydroxide to form 2-(1,3-benzodioxol-5-yl)-N-hydroxycarbonylhydrazine.", "4. 2-(1,3-benzodioxol-5-yl)-N-hydroxycarbonylhydrazine is reacted with acetic anhydride to form 2-(1,3-benzodioxol-5-yl)-N-acetyloxycarbonylhydrazine.", "5. 2-(1,3-benzodioxol-5-yl)-N-acetyloxycarbonylhydrazine is reacted with sulfuric acid and sodium nitrite to form 2-(1,3-benzodioxol-5-yl)-4-nitrosohydrazine.", "6. 2-(1,3-benzodioxol-5-yl)-4-nitrosohydrazine is reacted with sodium azide to form 2-(1,3-benzodioxol-5-yl)-4-azidohydrazine.", "7. 2-(1,3-benzodioxol-5-yl)-4-azidohydrazine is reacted with copper sulfate and sodium ascorbate to form 2-(1,3-benzodioxol-5-yl)-4-aminohydrazine.", "8. 2-(1,3-benzodioxol-5-yl)-4-aminohydrazine is reacted with pyrazolone in the presence of acetic acid to form 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine.", "Synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide:", "1. N-(4-phenoxyphenyl)acetamide is reacted with triethylamine and acetic anhydride to form N-(4-phenoxyphenyl)acetamide acetate.", "2. 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine is reacted with N-(4-phenoxyphenyl)acetamide acetate in the presence of N,N-dimethylformamide and N,N-diisopropylethylamine to form 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide.", "3. The final product is purified using a combination of column chromatography and recrystallization from ethyl acetate/methanol/water." ] } | |

CAS番号 |

1223952-08-6 |

分子式 |

C27H20N4O5 |

分子量 |

480.48 |

IUPAC名 |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C27H20N4O5/c32-26(28-19-7-9-21(10-8-19)36-20-4-2-1-3-5-20)16-30-12-13-31-23(27(30)33)15-22(29-31)18-6-11-24-25(14-18)35-17-34-24/h1-15H,16-17H2,(H,28,32) |

InChIキー |

YWSPDKIKXDQAED-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate](/img/structure/B2784077.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2784080.png)

![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2784084.png)

![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)